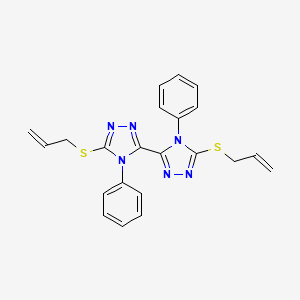

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a useful research compound. Its molecular formula is C22H20N6S2 and its molecular weight is 432.56. The purity is usually 95%.

BenchChem offers high-quality 4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Analysis

Structural Characterization and Nonlinear Optical Properties

Triazole derivatives, such as 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole (Atr), have been investigated for their structural characteristics using single-crystal X-ray diffraction. These compounds exhibit potential for creating Cu(I)-π,σ-coordination compounds with applications in nonlinear optics and magnetism. A detailed DFT computational study was performed to understand the intermolecular interactions within the crystal structure of Atr, providing insights into its potential applications in materials science (Slyvka et al., 2022).

Catalytic and Coordination Chemistry

Catalytic Applications and Coordination Chemistry

The synthesis and characterization of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based organosulfur/-selenium ligands have demonstrated their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit a unique "piano-stool" geometry around the Ru center and demonstrate the influence of donor atom coordination on catalytic efficiency (Saleem et al., 2013).

Surface and Corrosion Inhibition

Corrosion Inhibition on Mild Steel

Derivatives of 1,2,4-triazole have been applied as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion and dissolution, with their efficiency influenced by the nature and type of substituents present in the molecule. Electrochemical techniques and molecular modeling provide insights into the mechanisms of action and the efficiency of these inhibitors (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal Properties

Various triazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of bacteria and fungi, highlighting their potential in medical and industrial applications. The structure-activity relationship studies provide insights into optimizing these compounds for enhanced efficacy (Sumangala et al., 2012).

properties

IUPAC Name |

4-phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6S2/c1-3-15-29-21-25-23-19(27(21)17-11-7-5-8-12-17)20-24-26-22(30-16-4-2)28(20)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIADNKYQFUVIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)

![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)

![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)

![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)